Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is a chemical compound. Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .
Synthesis Analysis
The synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine has been reported . This isomeric pyrazole was obtained in yields ranging from 4–24% .Chemical Reactions Analysis
The reaction conditions for the synthesis of a related compound, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, involve the use of ethyl-4,4,4-trifluoromethylacetoacetate and methylhydrazine in ethanol at 20 - 80°C for 15 hours .Scientific Research Applications
Synthesis and Characterization
- Synthesis and X-ray Diffraction Analysis : Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate has been synthesized and characterized using methods such as single crystal X-ray diffraction, NMR, IR, and mass spectral analysis. These compounds are often synthesized via condensation reactions and characterized for their structural and molecular properties (Viveka et al., 2016).
Chemical Properties and Reactions
Structural and Theoretical Investigations : The compound's structure and electronic properties have been studied using density functional theory (DFT) and other spectroscopic methods. This includes investigating its molecular geometry and electronic structure-property relationships (Viveka et al., 2016).
Formation of Derivatives and Biological Evaluation : Novel derivatives of this compound have been synthesized and evaluated for biological activities, such as suppressing cancer cell growth. This involves structural characterization by various spectroscopic techniques and preliminary biological evaluations (Zheng et al., 2010).
Synthesis of Fluorescent Molecules and Inhibitors : The unique reactivity of this compound has been exploited for synthesizing fluorescent molecules and potential inhibitors for specific biological targets. This includes the synthesis of various derivatives with potential biological activities (Wu et al., 2006).
Applications in Material Science
- Corrosion Inhibition : Derivatives of this compound have been studied as corrosion inhibitors for materials like mild steel. These studies include gravimetric analysis and electrochemical impedance spectroscopy to evaluate the efficiency of these compounds as inhibitors (Dohare et al., 2017).
Medicinal Chemistry and Pharmacology
- Development of Analgesic and Anti-inflammatory Agents : Some derivatives have been synthesized and investigated for their potential as analgesic and anti-inflammatory agents. This includes characterization and evaluation of their pharmacological properties (Gokulan et al., 2012).
Advanced Chemical Analysis
- Hirshfeld Surface Analysis and DFT Calculations : The compound and its derivatives have been subject to detailed Hirshfeld surface analysis and DFT calculations. These studies are aimed at understanding the intermolecular interactions and electronic properties of the molecule (Naveen et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Many pyrazole derivatives are known to have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of this compound. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethyl group in this compound could enhance its biological activity and increase its chemical or metabolic stability .
Biochemical Pathways
Many indole derivatives, which have a similar structure to pyrazoles, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The trifluoromethyl group is known to enhance biological activity and increase chemical or metabolic stability, which could potentially influence the pharmacokinetics of this compound .
Result of Action
Without specific studies, it’s difficult to describe the exact molecular and cellular effects of this compound’s action. Many pyrazole derivatives are known to have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Action Environment
The trifluoromethyl group is known to enhance biological activity and increase chemical or metabolic stability, which could potentially influence the compound’s action in different environments .
Biochemical Analysis
Biochemical Properties
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The trifluoromethyl group in its structure enhances its ability to participate in radical trifluoromethylation reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals . This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can impact the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For example, it may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system, resulting in increased levels of acetylcholine and enhanced neurotransmission. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound can undergo oxidative metabolism, leading to the formation of metabolites that may have different biological activities. These metabolic transformations can affect the overall pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments, influencing its biological activity. For example, the compound may be actively transported into cells by membrane transporters, leading to higher intracellular concentrations and enhanced therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes.
Properties
IUPAC Name |
ethyl 2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13(20)12-8-11(18-19(12)2)9-4-6-10(7-5-9)14(15,16)17/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGCYUXZNHKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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